4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 7, and an amine group at position 2. Its molecular formula is C₇H₈ClN₄, with a molecular weight of 198.62 g/mol. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiparasitic agents . The methyl group at position 7 enhances steric stability, while the chlorine atom at position 4 provides electrophilic reactivity for nucleophilic substitution reactions .
Properties
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPKRKAJMQFTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444311 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90065-71-7 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with dimethyl malonate, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium hydride and phosphorus trichloride .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction pathways but optimized for higher yields and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction forms carbon-carbon bonds by coupling the compound with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and bases like sodium hydride.
Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine yields an aminated derivative, while Suzuki coupling produces biaryl compounds .
Scientific Research Applications
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its role as a kinase inhibitor. It targets specific kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis . The compound binds to the ATP-binding site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
2.1.1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-31-7)
- Structure : Lacks the methyl group at position 5.
- Molecular Weight : 168.58 g/mol (vs. 198.62 g/mol for the methylated derivative).
- Reactivity : Exhibits higher electrophilicity at position 4 due to reduced steric hindrance, enabling faster substitution reactions compared to the methylated analog .
- Applications : Used as a precursor for antiviral and anticancer agents .
2.1.2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (CAS 1092352-49-2)
- Structure : Amine group at position 5 instead of position 2.
- Molecular Formula : C₆H₅ClN₄.
- Biological Activity : Demonstrates distinct binding modes in kinase assays due to altered hydrogen-bonding interactions .
Functional Group Modifications
2.2.1. 4-(Piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Structure : Chlorine at position 4 replaced with a piperidine group.
- Synthesis : Prepared via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with piperidine .
- Bioactivity : Enhanced solubility and improved pharmacokinetics due to the basic piperidine moiety, making it a candidate for central nervous system (CNS)-targeted drugs .
2.2.2. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (W4S)
- Structure : Lacks the chlorine atom at position 3.
- Properties : Reduced electrophilicity limits its utility in substitution reactions but increases stability under physiological conditions .
Halogenated Analogs
2.3.1. 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Structure : Additional chlorine at position 2.
- Reactivity : Dual electrophilic sites (positions 2 and 4) enable sequential functionalization, useful in multi-step syntheses .
2.3.2. 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Structure : Iodine replaces chlorine at position 4.
- Applications: Used in Sonogashira coupling reactions to introduce alkynyl groups for fluorescent probes .
Table 1: Key Properties of Selected Analogs
Key Observations :
Biological Activity
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
The chemical formula of this compound is with a molecular weight of 167.60 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 84955-31-7 |
| Molecular Weight | 167.60 g/mol |
| Boiling Point | Not available |
| Aqueous Solubility | Moderate |
| Lipophilicity | High |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the effects of structural modifications on the anticancer activity of related compounds, indicating that certain substitutions enhanced potency against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. The order of cytotoxicity was observed as follows:
- 5l (2-OH, 5-Br) : Highest potency
- 5h (2-F) : Moderate potency
- 5e (2-Cl) : Lower potency
This suggests that the introduction of specific functional groups can significantly influence the anticancer efficacy of these compounds .
Antiparasitic Activity
This compound has also been investigated for its antiparasitic properties. In a study focused on malaria treatment, derivatives were assessed for their ability to inhibit PfATP4-associated Na-ATPase activity in Plasmodium falciparum. The optimized compounds demonstrated promising efficacy in mouse models, blocking gamete development and preventing transmission to mosquitoes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can lead to improved biological activity. For example:
- N-methyl substitutions : Increased potency against parasites.
- Pyridyl substitutions : Generally decreased potency but improved solubility in some cases.
A detailed analysis showed that while some modifications enhanced activity (e.g., N-substituted pyrazoles), others resulted in reduced efficacy due to metabolic stability issues .
Case Studies
-
Case Study on Anticancer Efficacy :
- Researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and tested them against multiple cancer cell lines.
- The results revealed that specific substitutions significantly impacted cytotoxicity and selectivity towards cancer cells.
-
Case Study on Antimalarial Activity :
- A compound derived from this compound was tested in vivo for its effectiveness against malaria.
- Results showed substantial inhibition of parasite growth and promising results in preventing transmission.
Q & A
Q. Methodology :
- ¹H NMR : Key signals include δ 2.91 (CH₂), 6.38 (NH₂ exchangeable), and 11.41 ppm (7-NH) in DMSO-d₆ .
- HRMS : Molecular ion [M+H]⁺ matches calculated mass (e.g., C₁₄H₁₃N₄Cl: 280.08 Da) .
- Elemental Analysis : Confirms C, H, N, Cl content (e.g., C: 61.05% vs. calc. 61.25%) .
Q. Example NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C5-CH | 5.95 | Singlet |
| NH₂ | 6.38 | Broad (exchangeable) |
| Aromatic H | 7.22–7.90 | Multiplet |
Advanced: How can discrepancies in biological activity data across studies be resolved?
Q. Methodology :
- Assay Standardization : Use consistent kinase concentrations (e.g., 10 nM EGFR) and ATP levels (1 mM) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., Erlotinib for EGFR) to validate assay conditions .
- Data Normalization : Express activity as % inhibition relative to controls to account for batch-to-batch differences .
Case Study :
A 20% variation in IC₅₀ values for VEGFR2 inhibition was traced to differences in enzyme lot purity. Re-testing with HPLC-validated kinase reduced variability to <5% .
Advanced: What computational methods predict binding modes with kinase targets?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with EGFR (PDB: 1M17). Key residues: Met793 (hydrogen bonding) and Leu718 (hydrophobic pocket) .
- MD Simulations : 100-ns simulations in GROMACS assess stability of the chloro-methyl group in the ATP-binding site .
Q. Example Results :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | -9.2 | NH₂→Met793; Cl→Leu718 |
| CDK2 | -8.5 | Cl→Val18; Methyl→Phe80 |
Basic: How can purity be validated if commercial sources lack analytical data?
Q. Methodology :
- HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95% by AUC) .
- TLC : Compare Rf values with synthesized standards (e.g., Rf = 0.76 in 1:5 MeOH/CHCl₃) .
- Elemental Analysis : Deviation <0.4% confirms stoichiometric purity .
Advanced: What strategies mitigate low yields in nucleophilic substitution reactions?
Q. Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
